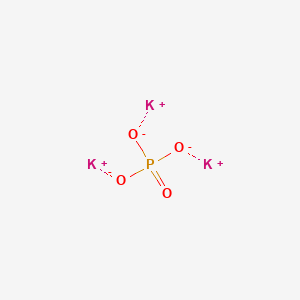

Tripotassium;phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

磷酸一钾可以通过多种方法合成。 一种常见的实验室方法是氢氧化钾与磷酸反应 . 反应如下:

KOH+H₃PO₄→KH₂PO₄+H₂O

在工业生产中,磷酸一钾通常通过将氢氧化钾水溶液加入磷酸中制备 . 然后将反应混合物冷却以析出磷酸一钾晶体,随后进行均质化和喷雾干燥 .

化学反应分析

磷酸一钾会发生多种化学反应,包括:

- 溶于水: 溶于水后,会生成磷酸和氢氧化钾 .

KH₂PO₄+H₂O→H₃PO₄+KOH

与碱反应: 它与氢氧化钠等碱反应,生成磷酸二钠、水和氢氧化钾 .KH₂PO₄+NaOH→Na₂HPO₄+H₂O+KOH

科学研究应用

作用机制

磷酸一钾的主要作用是作为磷和钾的来源。 在植物中,它通过提供必需的营养物质,促进根系生长、养分吸收和花卉产量 . 在医疗应用中,它有助于维持电解质平衡并支持各种生理功能 . 该化合物的缓冲能力使其在维持各种化学和生物系统中的 pH 值方面非常宝贵 .

与相似化合物的比较

磷酸一钾经常与其他磷酸盐化合物进行比较,例如:

磷酸二钾 (K₂HPO₄): 该化合物含有两个钾离子,类似地用作肥料和缓冲剂.

磷酸三钾 (K₃PO₄): 该化合物含有三个钾离子,由于其强碱性,在工业应用中得到应用.

磷酸一钠 (NaH₂PO₄): 该化合物在食品和制药行业中用作缓冲剂.

磷酸一铵 (NH₄H₂PO₄): 该化合物通常用作肥料和阻燃剂.

相似化合物的比较

Monopotassium phosphate is often compared with other phosphate compounds, such as:

Dipotassium phosphate (K₂HPO₄): This compound has two potassium ions and is used similarly as a fertilizer and buffering agent.

Tripotassium phosphate (K₃PO₄): This compound contains three potassium ions and is used in industrial applications for its strong alkaline properties.

Monosodium phosphate (NaH₂PO₄): This compound is used in food and pharmaceutical industries as a buffering agent.

Monoammonium phosphate (NH₄H₂PO₄): This compound is commonly used as a fertilizer and fire retardant.

Monopotassium phosphate is unique due to its balanced composition of potassium and phosphorus, making it highly effective in both agricultural and industrial applications .

属性

Key on ui mechanism of action |

hosphorus has a number of important functions in the biochemistry of the body. The bulk of the body's phosphorus is located in the bones, where it plays a key role in osteoblastic and osteoclastic activities. Enzymatically catalyzed phosphate-transfer reactions are numerous and vital in the metabolism of carbohydrate, lipid and protein, and a proper concentration of the anion is of primary importance in assuring an orderly biochemical sequence. ln addition, phosphorus plays an important role in modifying steady-state tissue concentrations of calcium. Phosphate ions are important buffers of the intracellular fluid, and also play a primary role in the renal excretion of the hydrogen ion. Oral administration of inorganic phosphates increases serum phosphate levels. Phosphates lower urinary calcium levels in idiopathic hypercalciuria. |

|---|---|

CAS 编号 |

16068-46-5 |

分子式 |

H3KO4P |

分子量 |

137.094 g/mol |

IUPAC 名称 |

potassium;dihydrogen phosphate |

InChI |

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI 键 |

PJNZPQUBCPKICU-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[K+].[K+].[K+] |

规范 SMILES |

OP(=O)(O)O.[K] |

颜色/形态 |

Colorless crystals or white granular powder White tetragonal crystals |

密度 |

2.34 g/cu cm 2.34 g/cm³ |

熔点 |

253 °C |

Key on ui other cas no. |

14887-42-4 7778-53-2 |

物理描述 |

Dry Powder; Liquid; Other Solid; NKRA; Pellets or Large Crystals Liquid Odourless, colourless crystals or white granular or crystalline powder Colorless or white solid; [Merck Index] Deliquescent; [CHEMINFO] White crystalline solid; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

Pictograms |

Corrosive; Irritant |

相关CAS编号 |

66923-00-0 |

溶解度 |

Freely soluble in water. Insoluble in ethanol Solubility: 18 g/100g water /Monopotassium phosphate anhydrous/ Soluble in about 4.5 parts water; insoluble in alcohol Solubility: 25 g/100 cc water at 25 °C. Slightly soluble in ethanol Solubility in water, g/100ml: 22 |

同义词 |

dipotassium hydrogen phosphate K2HPO4 KD2PO4 potassium acid phosphate potassium dideuterium phosphate potassium dihydrogen phosphate potassium monohydrogen phosphate potassium phosphate potassium phosphate (K-H2PO4) potassium phosphate (K-H3PO4(1:2)) potassium phosphate (K2-HPO4) potassium phosphate (K3-PO4) potassium phosphate, dibasic potassium phosphate, monobasic potassium phosphate, unspecified form |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。